4-Azidomethyl-L-phenylalanine
Overview
Description
4-Azidomethyl-L-phenylalanine is an unnatural amino acid that has gained significant attention in scientific research due to its unique properties. This compound contains an azide group attached to the phenylalanine backbone, making it a valuable tool for various biochemical applications. The azide group serves as a vibrational reporter, allowing researchers to probe local protein environments with high spatial resolution .
Mechanism of Action
Target of Action
The primary target of 4-Azidomethyl-L-phenylalanine (Pamf) is proteins, specifically those that can incorporate unnatural amino acids (UAAs) . This compound is genetically incorporated into proteins in a site-specific manner utilizing an engineered, orthogonal aminoacyl-tRNA synthetase .
Mode of Action
Pamf interacts with its protein targets by being incorporated into them during protein synthesis . This is achieved by responding to an amber codon with high efficiency and fidelity . The azide group in Pamf serves as a vibrational reporter, providing information about the local environment of the protein .
Biochemical Pathways
The incorporation of Pamf into proteins allows for the probing of protein hydration with high spatial resolution . This is due to the large extinction coefficient and environmental sensitivity of the azide asymmetric stretch vibration . The azide groups in the incorporated Pamf indicate that they are hydrated in the protein .
Pharmacokinetics
It is genetically incorporated into proteins, suggesting it is metabolized and excreted following protein metabolism pathways .
Result of Action
The incorporation of Pamf into proteins allows for the study of protein structure, hydration, and dynamics . The azide group in Pamf provides a strong signal that is sensitive to its local environment, appearing in a clear region of the infrared spectrum . This makes Pamf a valuable tool in protein research .
Action Environment
The action of Pamf is influenced by the local protein environment. The azide group in Pamf is sensitive to this environment, particularly hydration . Therefore, factors that influence protein hydration and structure, such as pH and temperature, could potentially influence the action and efficacy of Pamf .
Biochemical Analysis
Biochemical Properties
4-Azidomethyl-L-phenylalanine interacts with various enzymes, proteins, and other biomolecules. It has been genetically incorporated into a surface site in superfolder green fluorescent protein (sfGFP) utilizing an engineered, orthogonal aminoacyl-tRNA synthetase in response to an amber codon with high efficiency and fidelity . The azide group in this compound serves as a vibrational reporter, providing insights into the local protein environments .
Cellular Effects
The effects of this compound on cells and cellular processes are largely determined by its interactions with proteins. By incorporating into proteins, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is primarily through its azide group. This group can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Schiff base Ni(II) complex of the chiral auxiliary (S)-BPB (N-benzyl proline benzophenone) and 4-bromo-L-phenylalanine . The azide group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for 4-Azidomethyl-L-phenylalanine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
4-Azidomethyl-L-phenylalanine undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is highly reactive in click chemistry reactions, particularly with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and appropriate solvents.
Click Chemistry: Copper(I) catalysts are often used to facilitate the reaction between the azide group and alkynes.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used to convert the azide group to an amine.
Major Products
Triazoles: Formed through click chemistry reactions.
Amines: Formed through the reduction of the azide group.
Scientific Research Applications
4-Azidomethyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a vibrational reporter to study local protein environments.
Biology: Incorporated into proteins to study protein structure and dynamics.
Medicine: Potential use in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Utilized in the synthesis of complex molecules and materials through click chemistry reactions.
Comparison with Similar Compounds
4-Azidomethyl-L-phenylalanine is unique due to its azide group, which serves as a sensitive vibrational reporter. Similar compounds include:
4-Azido-L-phenylalanine: Another azido-modified phenylalanine with the azide group directly attached to the aromatic ring.
4-Cyano-L-phenylalanine: Contains a cyano group instead of an azide group, used for similar vibrational studies.
p-Acetylphenylalanine: Contains an acetyl group, used in site-specific protein modification.
These compounds share similar applications in protein studies and biochemical research but differ in their specific functional groups and reactivity.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c11-9(10(15)16)5-7-1-3-8(4-2-7)6-13-14-12/h1-4,9H,5-6,11H2,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJBPZXIKZXTCG-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446772-80-0 | |
Record name | 4-Azidomethyl-L-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446772800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-amino-3-(4-(azidomethyl)phenyl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AZIDOMETHYL-L-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y93EFN1C36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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